molecular formula C16H17NO2 B1682072 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine CAS No. 67287-49-4

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

Cat. No. B1682072
CAS RN: 67287-49-4
M. Wt: 255.31 g/mol
InChI Key: JUDKOGFHZYMDMF-UHFFFAOYSA-N
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Description

The compound “2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine” is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a phenyl substituent at position 1 and two hydroxy substituents at positions 7 and 8 . It is a selective D1 dopamine receptor agonist used primarily as a research tool .


Synthesis Analysis

The resolution of the unique dopamine receptor agonist 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine was achieved by a stereospecific multistep conversion of the readily separated enantiomers of its O,O,N-trimethylated precursor .


Molecular Structure Analysis

The molecular formula of the compound is C16H17NO2 . The IUPAC name is 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol . The InChI is InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14 (13 (12)9-16 (15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2 .


Chemical Reactions Analysis

The 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines form a series of compounds having a high affinity at the D1 dopamine receptor . The 6-chloro derivative has been previously shown to have enhanced affinity, selectivity, and agonist activity .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 255.31 g/mol . The compound is a member of catechols and a secondary amino compound .

Scientific Research Applications

Dopaminergic Activity

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine and its derivatives have been extensively studied for their dopaminergic activity. Research indicates their potential as agonists for central and peripheral dopamine receptors. These compounds have shown promising effects in various assays, including dopaminergic activity determination in anesthetized dogs and rotational effects in rats with lesions in the substantia nigra. Additionally, they have been evaluated for their ability to stimulate rat striatal adenylate cyclase in vitro, demonstrating significant central dopaminergic activity (Pfeiffer et al., 1982).

High-Affinity D1 Dopamine Receptor Ligands

The 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines form a series of compounds with high affinity at the D1 dopamine receptor. The 6-chloro and 6-bromo derivatives, in particular, have been studied for their affinity for the D1 receptor. These studies have highlighted the potential of these compounds as candidates for further in vivo studies (Neumeyer et al., 1991).

Synthesis and Chemical Properties

The synthesis and chemical properties of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives have been a subject of research. One study describes the synthesis of phenolic 1-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives via the intramolecular Barbier reaction, which is a key reaction step in their synthesis (Kihara et al., 2005).

Tritium Labeling for Research

The compound has also been synthesized in both racemic mono and enantiomerically pure ditritiated forms, which is significant for research purposes. Tritium labeling allows for the tracing and studying of these compounds' pathways and interactions within biological systems (Landvatter et al., 1987).

Bridged-Ring Nitrogen Compounds

Research into bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues has been conducted. These studies have contributed to the understanding of the compound's interaction with dopaminergic systems and its potential therapeutic applications (Gentles et al., 1991).

D1 Dopamine Receptor Antagonists

The compound and its derivatives have been investigated as selective high-affinity D1 dopamine receptor antagonists. These studies have explored the structure-activity relationship and have identified 3-allylbenzazepines as potential high-affinity selective D1 antagonists (Baindur et al., 1992).

Future Directions

There is ongoing research into the properties and potential applications of this compound. For example, the compound’s dopaminergic activity has been evaluated , and its synthesis has been achieved . Future research may focus on further understanding its mechanism of action and potential therapeutic uses.

properties

IUPAC Name

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDKOGFHZYMDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894836
Record name (+/-)- SKF 38393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

CAS RN

67287-49-4
Record name SKF 38393
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67287-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)- SKF 38393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-38393
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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